4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide
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Overview
Description
4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing a sulfur atom, and an oxolane ring, which is a five-membered ring containing an oxygen atom
Preparation Methods
The synthesis of 4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-methylthiophene-2-carbaldehyde with an appropriate amine and oxolane derivative under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is stirred for a few hours and then cooled to room temperature to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles replace hydrogen atoms. Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s ability to form hydrogen bonds and other interactions with biological molecules contributes to its pharmacological activity.
Comparison with Similar Compounds
4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide can be compared with other thiophene and oxolane derivatives:
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents. These compounds share the thiophene ring but differ in their substituents and overall structure.
Oxolane Derivatives: Compounds like 2,5-dimethyloxolane are used in various chemical reactions and as solvents. These compounds share the oxolane ring but differ in their substituents and applications.
The uniqueness of this compound lies in its combination of the thiophene and oxolane rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]-5-oxooxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-6-18-11(8)3-5-14-12(15)10-7-17-13(16)9(10)2/h4,6,9-10H,3,5,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSDWYUTIGIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(=O)NCCC2=C(C=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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